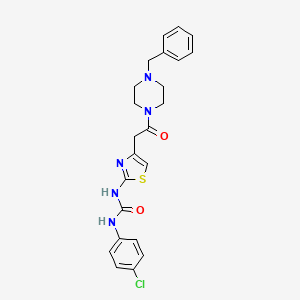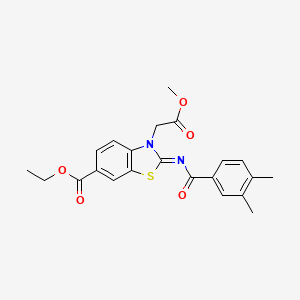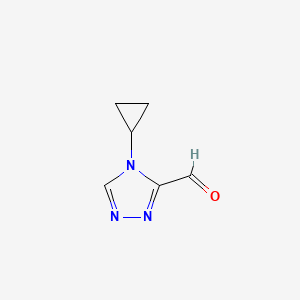
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.14 . It is a heterocyclic compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, such as this compound, often involves the use of secondary amides and hydrazides . Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole ring attached to a cyclopropyl group and an aldehyde group . The InChI code for this compound is 1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 .Applications De Recherche Scientifique
Supramolecular Assembly
4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde and its derivatives demonstrate intriguing molecular structures that contribute to the understanding of supramolecular assembly. Studies such as the analysis of crystal and molecular structures of triazole derivatives reveal the delocalization of π-electron density within the triazole ring, showcasing its potential in forming supramolecular chains through N–H···N hydrogen bonding and C–H···O and C–H···N interactions. This insight is essential for designing new materials with specific molecular orientations and interactions, paving the way for advanced applications in materials science (Boechat et al., 2010).
Synthetic Methodology Development
The molecule is a key player in the synthesis of complex organic structures. For example, Rh(II)-catalyzed denitrogenative transannulation has been employed for synthesizing benzofurans and cyclopropa[cd]indole-carbaldehydes, demonstrating the molecule's role in facilitating novel synthetic routes. This methodology underscores the versatility of triazole derivatives in organic synthesis, allowing for the construction of complex and diverse molecular architectures with potential pharmacological applications (Sontakke et al., 2019).
Antimicrobial Agent Synthesis
Research into the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents highlights the importance of this compound in developing new therapeutic agents. The design, synthesis, and characterization of these compounds, followed by the assessment of their in vitro antibacterial, antifungal, and antioxidant activities, exhibit the compound's critical role in medicinal chemistry. The promising results from these studies suggest that triazole derivatives can be potent antimicrobial agents, contributing significantly to the fight against drug-resistant infections (Bhat et al., 2016).
Fluorescent Dyes and Sensing
This compound derivatives have been explored for their potential in creating highly fluorescent dyes with conformationally restricted chromophores. Such compounds exhibit bright fluorescence and are investigated for their applicability in sensing technologies, specifically for detecting acidic environments. This research opens new avenues for developing advanced materials for fluorescence-based sensing and imaging applications, offering tools for biological and environmental monitoring (Wrona-Piotrowicz et al., 2022).
Orientations Futures
The future directions for research on 4-Cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde and related compounds may involve further exploration of their synthetic methods and biological activities . Given the wide range of biological activities exhibited by triazole derivatives, these compounds could be potential targets for drug design and discovery .
Propriétés
IUPAC Name |
4-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-3-6-8-7-4-9(6)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXERIJHYHENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1552459-54-7 |
Source


|
| Record name | 4-cyclopropyl-4H-1,2,4-triazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)
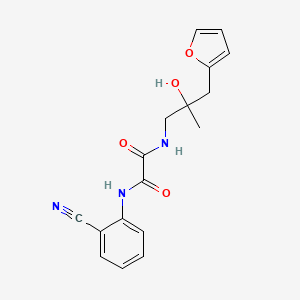

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)



![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)
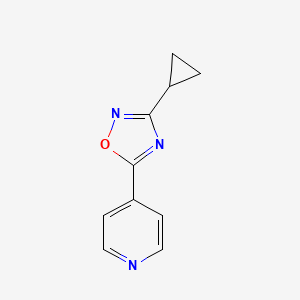
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)

